prop-2-yn-1-yl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate
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Overview
Description
Prop-2-yn-1-yl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry . This particular compound features a quinoline core substituted with ethoxy, fluorophenyl, and carboxylate groups, making it a unique molecule with potential therapeutic applications.
Preparation Methods
The synthesis of prop-2-yn-1-yl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.
Introduction of the ethoxy group: This step can be performed via nucleophilic substitution reactions using ethyl halides.
Addition of the fluorophenyl group: This can be achieved through Friedel-Crafts acylation using fluorobenzene and suitable acylating agents.
Chemical Reactions Analysis
Prop-2-yn-1-yl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinoline ring, altering its biological activity.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Prop-2-yn-1-yl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate has several scientific research applications:
Medicinal Chemistry: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties.
Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions due to its unique structure and functional groups.
Industrial Applications: Quinoline derivatives are used in the synthesis of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of prop-2-yn-1-yl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting DNA synthesis and leading to cell death. Additionally, the fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Prop-2-yn-1-yl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate can be compared with other quinoline derivatives such as:
Chloroquine: Known for its antimalarial activity, chloroquine has a similar quinoline core but lacks the ethoxy and fluorophenyl groups.
Quinoline-2-carboxylic acid: This compound has a carboxylic acid group at the 2-position of the quinoline ring, differing from the carboxylate group at the 6-position in the target compound.
4-Quinolone: This compound has a ketone group at the 4-position, making it structurally different from the target compound.
The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
prop-2-ynyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FNO3/c1-3-11-26-21(24)15-7-10-18-17(12-15)20(25-4-2)13-19(23-18)14-5-8-16(22)9-6-14/h1,5-10,12-13H,4,11H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFQVOMVEHRHPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)OCC#C)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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